molecular formula C16H16FN3S2 B10971682 4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

Cat. No.: B10971682
M. Wt: 333.5 g/mol
InChI Key: GJEFWWFYYAAXSU-UHFFFAOYSA-N
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Description

4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a fluorobenzyl group, a thienylmethyl group, and an ethyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

    Attachment of the Thienylmethyl Group: The thienylmethyl group is attached through a coupling reaction, often using a palladium catalyst.

    Addition of the Ethyl Group: The ethyl group is introduced through an alkylation reaction using ethyl iodide and a strong base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE
  • **4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(PHENYLMETHYL)-4H-1,2,4-TRIAZOLE
  • **4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(METHYLMETHYL)-4H-1,2,4-TRIAZOLE

Uniqueness

The uniqueness of 4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl and thienylmethyl groups, in particular, may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.

Properties

Molecular Formula

C16H16FN3S2

Molecular Weight

333.5 g/mol

IUPAC Name

4-ethyl-3-[(4-fluorophenyl)methylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C16H16FN3S2/c1-2-20-15(10-14-4-3-9-21-14)18-19-16(20)22-11-12-5-7-13(17)8-6-12/h3-9H,2,10-11H2,1H3

InChI Key

GJEFWWFYYAAXSU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)F)CC3=CC=CS3

Origin of Product

United States

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